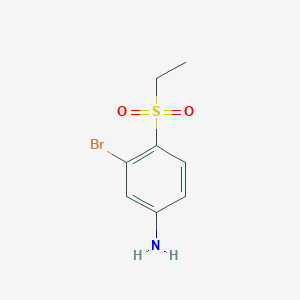
3-Bromo-4-ethanesulfonylphenylamine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include the compound’s appearance (solid, liquid, color, etc.) and any notable physical characteristics .
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity with other compounds and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties. This might include its melting point, boiling point, solubility, and stability. It could also include a discussion of its spectral properties, such as its UV/Vis, IR, NMR, or mass spectra .Scientific Research Applications
Metabolism Studies
Brominated compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have been studied for their in vivo metabolism in rats, which aids in understanding the metabolic pathways and potential toxicological implications of brominated psychoactive substances. These studies help in identifying urinary metabolites, which are crucial for drug metabolism research and toxicology (Kanamori et al., 2002).
Organic Synthesis
Research has been conducted on the bromination of organic molecules, providing valuable insights into regio- and chemoselective bromination techniques. These methodologies are critical for synthesizing bromo-substituted organic compounds, which are key intermediates in the production of pharmaceuticals and materials (Shirinian et al., 2012).
Environmental Studies
Studies on brominated flame retardants (BFRs) like decabromodiphenyl ethane highlight the presence and impact of these compounds in the environment. Understanding the distribution, accumulation, and potential ecological effects of BFRs is critical for assessing environmental health and formulating regulations to mitigate pollution (Stapleton et al., 2008).
Material Science
In material science, the application of brominated compounds in the development of organic electronic materials has been explored. For instance, selective direct arylation methods involving brominated thiophenes have been developed for synthesizing electroactive and photoactive materials, which are essential for organic electronics (Vamvounis & Gendron, 2013).
Corrosion Inhibition
Research into the inhibition performances of brominated compounds against the corrosion of metals like iron demonstrates the potential of these substances in protecting industrial materials. Theoretical and experimental studies provide insights into the mechanisms by which these inhibitors work, contributing to the development of more durable materials (Kaya et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZAJIJWSLWCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(ethanesulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




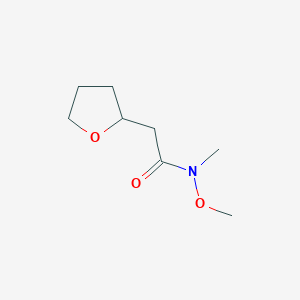


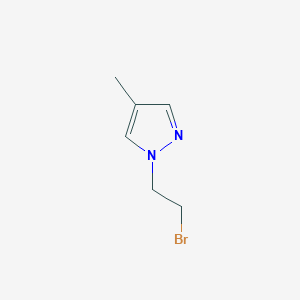
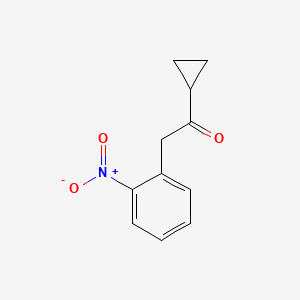


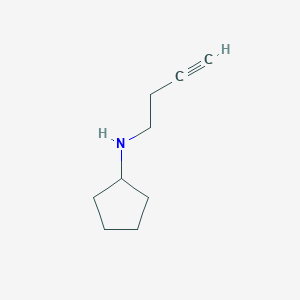
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)



![5-fluoro-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B1527226.png)